
1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The unique structure of this compound, which includes a triazole ring, a pyrrolidine moiety, and an ethylphenyl group, contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:
Preparation of the azide intermediate: The starting material, 4-ethylphenyl azide, is synthesized by reacting 4-ethylphenylamine with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.
Preparation of the alkyne intermediate: The alkyne intermediate, 4-(pyrrolidin-1-yl)benzyl acetylene, is synthesized by reacting 4-(pyrrolidin-1-yl)benzyl bromide with sodium acetylide.
Click reaction: The azide and alkyne intermediates are then reacted in the presence of a copper catalyst (e.g., copper sulfate and sodium ascorbate) to form the triazole ring.
Amidation: The resulting triazole compound is then reacted with 4-carboxamide to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions: 1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium carbonate in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors. It has shown promise in the development of drugs for treating diseases like cancer, bacterial infections, and neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials, with specific properties like conductivity, fluorescence, and mechanical strength.
Chemical Biology: The compound is used as a tool for studying biological processes at the molecular level. It can be employed in bioorthogonal chemistry, where it reacts selectively with specific biomolecules without interfering with native biological functions.
Industry: The compound is used in the synthesis of various chemical products, including agrochemicals, dyes, and specialty chemicals.
作用机制
The mechanism of action of 1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s triazole ring can form hydrogen bonds and π-π interactions with target molecules, while the pyrrolidine and ethylphenyl groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects, such as inhibition of enzyme activity, receptor antagonism, or alteration of gene expression.
相似化合物的比较
1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
1-(4-methylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group. The presence of the methyl group can affect the compound’s reactivity and biological activity.
1-(4-ethylphenyl)-N-(4-(morpholin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a morpholine ring instead of a pyrrolidine ring. The morpholine ring can influence the compound’s solubility and binding properties.
1-(4-ethylphenyl)-N-(4-(pyrrolidin-1-yl)benzyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group. The carboxylic acid group can affect the compound’s acidity and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
1-(4-ethylphenyl)-N-[(4-pyrrolidin-1-ylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-2-17-5-11-20(12-6-17)27-16-21(24-25-27)22(28)23-15-18-7-9-19(10-8-18)26-13-3-4-14-26/h5-12,16H,2-4,13-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDRFPKCRCRFJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2586937.png)
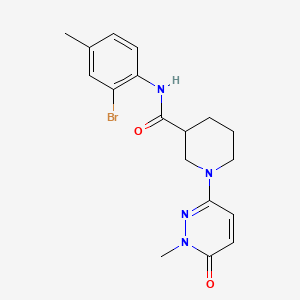
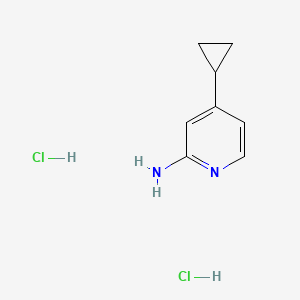
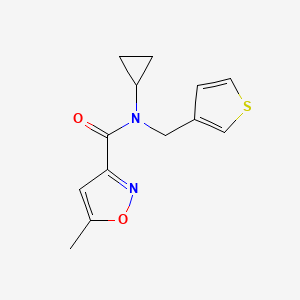
![2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2586942.png)
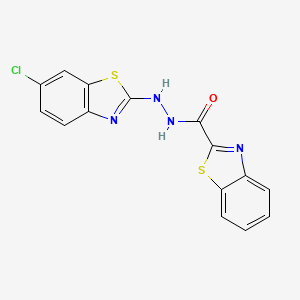
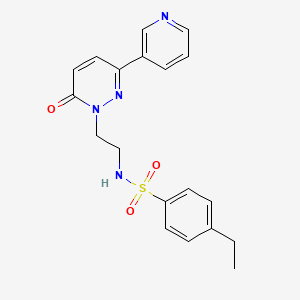
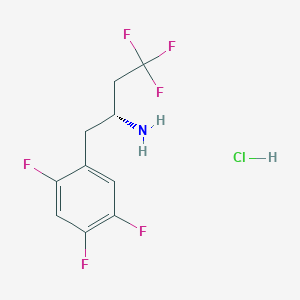
![4-ethoxy-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B2586949.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3-chlorophenyl)propanamide](/img/structure/B2586951.png)
![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2586952.png)
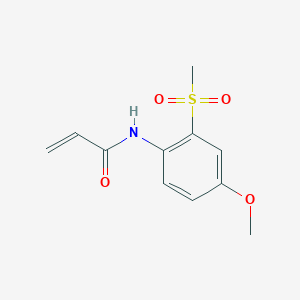
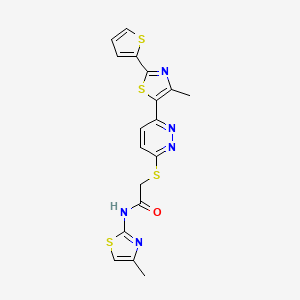
![3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2586958.png)
